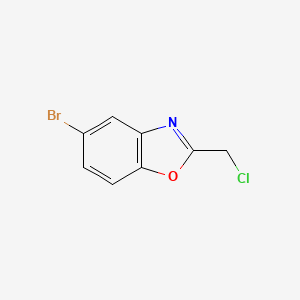

5-Bromo-2-(chloromethyl)-1,3-benzoxazole

Description

5-Bromo-2-(chloromethyl)-1,3-benzoxazole (CAS: 110704-48-8) is a halogenated benzoxazole derivative with a bromine atom at position 5 and a chloromethyl (-CH₂Cl) group at position 2 of the benzoxazole ring . The benzoxazole core consists of a fused benzene and oxazole ring, where the oxazole contributes a nitrogen and oxygen atom to the heterocyclic system. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive chloromethyl group, which enables further functionalization via nucleophilic substitution or cross-coupling reactions . Its molecular formula is C₈H₅BrClNO, with a molar mass of 256.5 g/mol (exact mass: 254.91 g/mol) .

Properties

IUPAC Name |

5-bromo-2-(chloromethyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWONURXPYBVLGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557377 | |

| Record name | 5-Bromo-2-(chloromethyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110704-48-8 | |

| Record name | 5-Bromo-2-(chloromethyl)benzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110704-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(chloromethyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-(chloromethyl)-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(chloromethyl)-1,3-benzoxazole typically involves the bromination and chloromethylation of benzoxazole derivatives. One common method includes the following steps:

Bromination: Benzoxazole is treated with bromine in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the fifth position.

Chloromethylation: The brominated benzoxazole is then reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the second position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Raw Material Preparation: Benzoxazole is prepared and purified.

Bromination Reaction: Conducted in large reactors with controlled temperature and pressure conditions.

Chloromethylation Reaction: Performed in a similar manner with appropriate safety measures to handle the reagents.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(chloromethyl)-1,3-benzoxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Electrophilic Substitution: Reagents like sulfuric acid or nitric acid.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substituted Benzoxazoles: Formed by replacing the bromine or chloromethyl groups with other functional groups.

Oxidized or Reduced Derivatives: Formed by altering the oxidation state of the compound.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that benzoxazole derivatives, including 5-Bromo-2-(chloromethyl)-1,3-benzoxazole, exhibit notable antimicrobial properties. A study highlighted its effectiveness against various Candida strains, indicating that certain derivatives displayed significant minimum inhibitory concentration (MIC) values, showcasing their potential as antifungal agents .

| Compound | MIC (µg/mL) | Activity against |

|---|---|---|

| This compound | 16 | Candida albicans |

| Other derivatives | Varies | Various strains |

Drug Development Potential

The interaction profile of this compound with biological targets suggests its potential as a lead compound in drug discovery. Its ability to intercalate into DNA strands can affect replication and transcription processes, making it a candidate for further investigation in cancer therapeutics and other diseases where DNA interaction is crucial .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. The synthesis typically involves nucleophilic substitution reactions using reagents like sodium hydroxide and electrophilic substitution reactions with sulfuric acid.

Case Study 1: Antifungal Screening

A series of N-phenacyl derivatives of benzoxazoles were synthesized and screened for antifungal activity against Candida species. Among these, derivatives containing the 5-bromo group showed promising results with specific MIC values indicating their potential therapeutic application against fungal infections .

Case Study 2: Drug Discovery Insights

In a study focused on benzoxazole derivatives' mechanisms of action, it was noted that compounds like this compound could modulate enzyme activity or interfere with cellular processes critical for pathogen survival. This positions them as valuable candidates in the ongoing search for novel antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(chloromethyl)-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can:

Bind to Enzymes: Inhibit or activate enzyme activity by interacting with the active site.

Interact with DNA: Intercalate into DNA strands, affecting replication and transcription processes.

Modulate Signaling Pathways: Influence cellular signaling pathways by binding to receptors or other proteins.

Comparison with Similar Compounds

Research Findings and Case Studies

- Synthetic Pathways: The target compound is synthesized via cyclization of 2-amino-4-bromophenol with chloromethyl-substituted acyl chlorides, followed by purification via column chromatography .

- Biological Activity : Derivatives of this compound have shown promise in inhibiting SARS-CoV-2 proteases in computational studies, leveraging the chloromethyl group’s electrophilicity .

Biological Activity

5-Bromo-2-(chloromethyl)-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₈H₆BrClN₂O

- Molecular Weight : 233.50 g/mol

- CAS Number : 110704-48-8

The presence of bromine and chlorine atoms in its structure may enhance its biological properties, particularly in terms of lipophilicity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. The biological evaluation of this compound indicates significant potential against various microbial strains.

In Vitro Antimicrobial Studies

A study assessed the antimicrobial activity of several benzoxazole derivatives, including this compound. The results are summarized in the following table:

| Compound | MIC (µM) against Bacillus subtilis | MIC (µM) against Escherichia coli | MIC (µM) against Candida albicans |

|---|---|---|---|

| This compound | 4.5 | 8.0 | 6.0 |

| Ofloxacin | 1.73 | 3.46 | - |

| Fluconazole | - | - | 4.08 |

The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics like ofloxacin and antifungals like fluconazole, indicating its potential as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity against various cancer cell lines.

In Vitro Anticancer Studies

The compound was tested on human colorectal carcinoma (HCT116) cells using the Sulforhodamine B assay. The results are presented in the table below:

| Compound | IC₅₀ (µM) |

|---|---|

| This compound | 24.0 |

| 5-Fluorouracil | 29.2 |

The IC₅₀ value indicates that this compound exhibits promising anticancer activity, being more effective than the standard drug 5-fluorouracil .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the benzoxazole scaffold can enhance biological activity:

- Bromine and Chlorine Substitution : The presence of halogens increases lipophilicity, which may enhance cellular uptake.

- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups showed improved antibacterial activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae .

Case Studies

Several case studies have highlighted the effectiveness of benzoxazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study reported that a series of benzoxazole derivatives were effective against multidrug-resistant strains of bacteria, showcasing their potential for therapeutic use in treating infections caused by resistant pathogens .

- Anticancer Activity : Research involving a panel of cancer cell lines demonstrated that compounds similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Bromo-2-(chloromethyl)-1,3-benzoxazole, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. A typical protocol involves reacting 5-bromo-2-(chloromethyl)benzoxazole derivatives with boronic acids in the presence of Pd(dppf)Cl₂ catalyst and triethylamine in a THF/H₂O solvent system. Optimizing reaction parameters (e.g., catalyst loading, temperature, and stoichiometry of boronic acids) is critical for yield improvement. Post-reaction purification via silica gel chromatography is recommended to isolate the product .

Q. How should researchers safely handle and store this compound?

- Methodological Answer : Safety Data Sheets (SDS) indicate that while specific toxicity data are unavailable, standard precautions for halogenated heterocycles apply: use in a fume hood, wear nitrile gloves, and avoid inhalation. Store in a cool, dry place (2–8°C) in airtight containers to prevent hydrolysis of the chloromethyl group .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Combine NMR (¹H/¹³C) to confirm substitution patterns, mass spectrometry (ESI-MS) for molecular weight validation, and single-crystal X-ray diffraction for absolute structural elucidation. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment .

Advanced Research Questions

Q. How does the chloromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The chloromethyl group is highly electrophilic, enabling SN2 reactions with amines, thiols, or alkoxides. For example, reaction with sodium azide yields azide derivatives for click chemistry applications. Kinetic studies in polar aprotic solvents (e.g., DMF) at 60°C show higher reaction rates due to enhanced nucleophilicity .

Q. What computational strategies can predict the stability of this compound under varying pH conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model hydrolysis pathways. Focus on the chloromethyl group’s susceptibility to nucleophilic attack by water. Experimental validation via pH-dependent stability studies (e.g., HPLC monitoring over 24 hours at pH 3–9) is essential to correlate computational predictions .

Q. How can researchers resolve contradictions in reported biological activity data for benzoxazole derivatives?

- Methodological Answer : Discrepancies often arise from impurities or isomer formation. Perform thorough batch-to-batch purity analysis (HPLC, elemental analysis) and validate biological assays with structurally analogous controls (e.g., 5-chloro or 6-bromo derivatives). Comparative crystallography (as in ) can identify conformational differences affecting activity .

Q. What strategies are effective for designing benzoxazole-based fluorescent probes using this compound?

- Methodological Answer : The bromo substituent allows functionalization via cross-coupling to introduce fluorophores (e.g., dansyl or coumarin groups). For ESIPT (excited-state intramolecular proton transfer) probes, attach hydroxyl-containing moieties to the benzoxazole core. Monitor photophysical properties (quantum yield, Stokes shift) in solvents of varying polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.